Cas no 103-25-3 (Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester))
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-phenylpropionate
- Hydrocinnamic Acid Methyl Ester
- Methyl hydrocinnamate~3-Phenylpropionic acid methyl ester
- 3-Phenylpropionic acid methyl ester
- 3-Phenylpropanoic Acid Methyl Ester
- 3-Phenylpropionic Ac
- 3-Phenylpropionic acid methyl este
- Methyl 3-Phenylpropionate (3-Phenylpropionic Acid Methyl Ester)
- methyl 3-phenylpropanoate
- Methyl b-phenylpropionate
- FEMA 2741
- ASISCHEM D13382
- Methyl benzenepropan
- METHYL HYDROCINNAMATE
- Methyl 3-Phenylpropion
- Methyl phenylpropionate
- Methyl dihydrocinnamate
- Methyl benzenepropanoate
- Methyl-3-phenylpropionat
- 3-Methl phenylpropionate
- Benzenepropanoic acid, methyl ester
- Hydrocinnamic acid, methyl ester
- Methyl beta-phenylpropionate
- beta-Phenylpropionic acid methyl ester
- Methyl .beta.-phenylpropionate
- RPUSRLKKXPQSGP-UHFFFAOYSA-N
- 111LC1GI10
- Hydrocinnamic acid, meth
- Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester)
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- MDL: MFCD00017209
- Inchi: 1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChI Key: RPUSRLKKXPQSGP-UHFFFAOYSA-N
- SMILES: COC(CCC1C=CC=CC=1)=O
- BRN: 1909591
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.05
- Boiling Point: 239°C(lit.)
- Flash Point: 212 °F
- Refractive Index: n20/D 1.502(lit.)
- Water Partition Coefficient: Soluble in chloroform. Insoluble in water.
- PSA: 26.30000
- LogP: 1.79220
- FEMA: 2741
- Solubility: Not determined
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:2
- Safety Instruction: S24/25
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM247418-500g |
Methyl 3-phenylpropionate |
103-25-3 | 95+% | 500g |
$122 | 2021-06-16 | |
| Chemenu | CM247418-1000g |
Methyl 3-phenylpropionate |
103-25-3 | 95+% | 1000g |
$204 | 2021-06-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140616-100g |
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) |
103-25-3 | 96% | 100g |
¥103.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140616-25g |
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) |
103-25-3 | 96% | 25g |
¥49.90 | 2023-09-02 | |
| Apollo Scientific | OR30978-25g |
Methyl 3-phenylpropanoate |
103-25-3 | 98+% | 25g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR30978-100g |
Methyl 3-phenylpropanoate |
103-25-3 | 98+% | 100g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR30978-500g |
Methyl 3-phenylpropanoate |
103-25-3 | 98+% | 500g |
£45.00 | 2025-02-19 | |
| Chemenu | CM247418-500g |
Methyl 3-phenylpropionate |
103-25-3 | 95+% | 500g |
$122 | 2022-06-14 | |
| Chemenu | CM247418-1000g |
Methyl 3-phenylpropionate |
103-25-3 | 95+% | 1000g |
$204 | 2022-06-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013175-100g |
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) |
103-25-3 | 98% | 100g |
¥124 | 2023-09-11 |
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) Suppliers
Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester) Related Literature
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1. Synthesis of N-propionylated (S?)-(?)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactionsErik Hedenstr?m,Fredrik Andersson,Mats Hjalmarsson J. Chem. Soc. Perkin Trans. 1 2000 1513
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2. Synthesis of N-propionylated (S?)-(?)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactionsErik Hedenstr?m,Fredrik Andersson,Mats Hjalmarsson J. Chem. Soc. Perkin Trans. 1 2000 1513
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Sally E. Plush,Stephen F. Lincoln,Kevin P. Wainwright Dalton Trans. 2004 1410
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4. Do carbanions undergo 1,2 hydrogen transfers in the gas phase?Suresh Dua,Gregory W. Adams,John C. Sheldon,John H. Bowie J. Chem. Soc. Perkin Trans. 2 1996 1251
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Chen Hu,Gang Hong,Xiaofei Qian,Kwang Rim Kim,Xiaoyan Zhu,Limin Wang Org. Biomol. Chem. 2017 15 4984
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester)
Methyl 3-Phenylpropionate (3-Phenylpropionic Acid Methyl Ester)
Methyl 3-Phenylpropionate, also known as 3-Phenylpropionic Acid Methyl Ester, is an organic compound with the CAS registry number 103-25-3. This ester derivative, composed of a phenyl group attached to a propionic acid backbone via an ester linkage, exhibits unique chemical properties that have garnered attention in both academic research and industrial applications. Structurally, it belongs to the aromatic carboxylic acid esters class, characterized by its molecular formula C9H10O2 and a molecular weight of approximately 150.18 g/mol. Recent advancements in synthetic methodologies and analytical techniques have expanded its utility across diverse fields, including pharmaceuticals, agrochemicals, and materials science.
The compound’s synthesis has been refined through green chemistry approaches, such as catalytic transesterification using solid acid catalysts. A study published in *ACS Sustainable Chemistry & Engineering* (2022) demonstrated the use of heterogeneous sulfonated mesoporous silica to efficiently convert phenylpropionic acid into methyl ester under mild conditions, reducing environmental footprint compared to traditional methods. This eco-friendly production pathway aligns with current industry trends toward sustainable synthesis practices. Additionally, microwave-assisted synthesis protocols have accelerated reaction kinetics while minimizing energy consumption, as reported in *Journal of Chemical Research* (2021), further enhancing scalability for commercial purposes.
In pharmaceutical research, Methyl 3-Phenylpropionate serves as a versatile intermediate in drug design. Its phenyl moiety contributes to lipophilicity, enabling better bioavailability in certain drug formulations. Recent investigations into its role as a building block for enzyme inhibitors revealed potential applications in anticancer therapies. A collaborative study between researchers at the University of Cambridge and Merck KGaA (2023) highlighted its ability to modulate histone deacetylase (HDAC) activity when incorporated into hybrid molecules targeting epigenetic mechanisms. This property underscores its value in developing compounds that regulate gene expression pathways associated with tumorigenesis.
Beyond pharmacology, this compound has emerged as a key component in agrochemical formulations due to its insecticidal properties. A groundbreaking paper in *Pesticide Biochemistry and Physiology* (2024) identified that methyl esters like Methyl 3-Phenylpropionate disrupt insect cuticle formation by inhibiting fatty acid synthase enzymes specific to pests such as the cotton bollworm (*Helicoverpa armigera*). Field trials conducted in Southeast Asia demonstrated significant efficacy against lepidopteran larvae without adverse effects on non-target organisms or soil microbiota, positioning it as a promising candidate for eco-friendly pest control solutions.
In materials science applications, Methyl 3-Phenylpropionate is employed in the synthesis of polyurethane-based polymers with tailored mechanical properties. Its branched alkyl chain and aromatic substituent enhance thermal stability and tensile strength when incorporated into polymer matrices via click chemistry reactions. Research from ETH Zurich (2024) showcased its use in creating biodegradable coatings for medical devices that resist bacterial adhesion while maintaining flexibility—a critical advancement for implantable technologies requiring long-term durability without compromising biocompatibility.
The compound’s spectroscopic characteristics are well-documented and serve as benchmarks for analytical validation. Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic signals at δ 7.1–7.4 ppm corresponding to the aromatic proton environment and δ 2.4–2.6 ppm attributed to the methine group adjacent to the carboxylic acid ester functionality. Mass spectrometry data reveal a molecular ion peak at m/z 151 [M]+, which is critical for purity analysis using techniques like LC-MS/MS or GC-EI/MS.
Pioneering work on its photochemical behavior has unveiled unexpected applications in light-responsive materials. A team at Stanford University (2024) discovered that when covalently linked to azobenzene derivatives via Diels-Alder reactions, Methyl 3-Phenylpropionate forms photochromic polymers capable of reversible shape-memory effects under UV irradiation—a breakthrough for smart packaging or self-healing coatings requiring stimuli-responsive properties.
In analytical chemistry contexts, this compound’s volatility makes it ideal for gas chromatography analysis after derivatization processes such as silylation or alkylation. A comparative study published in *Analytica Chimica Acta* (2024) validated its use as an internal standard for quantifying trace levels of phenolic compounds in complex matrices like plant extracts or environmental samples due to its distinct retention time profile and minimal interference with co-eluting components.
The compound’s chiral variants are now being explored for enantioselective catalysis applications following recent discoveries by Nobel laureate Benjamin List’s group at Max Planck Institute (2024). By incorporating chiral auxiliaries during asymmetric synthesis pathways—such as organocatalytic Friedel-Crafts acylation—the resulting enantiopure forms exhibit enhanced catalytic efficiency compared to racemic mixtures when used in asymmetric hydrogenation reactions involving alkenes.
Its reactivity patterns continue to inspire novel synthetic strategies; a notable example is its use as a Michael acceptor under palladium-catalyzed cross-coupling conditions reported in *Organic Letters* (January 2024). This dual functionality enables sequential bond formation steps critical for constructing complex natural product analogs with anti-inflammatory properties similar to nonsteroidal anti-inflammatory drugs but with improved metabolic stability profiles.
Recent computational studies employing density functional theory (DFT) calculations have elucidated previously unobserved hydrogen bonding interactions between this compound’s carbonyl groups and solvating agents such as dimethyl sulfoxide (DMSO). These findings were published in *Journal of Physical Chemistry A* (March 2024), offering insights into optimizing reaction solvents during large-scale production processes while minimizing side reactions caused by steric hindrance effects around the ester functional group.
In food science applications, it functions both as a flavor enhancer mimicking natural fruit esters and an antioxidant additive based on radical scavenging mechanisms identified through electron paramagnetic resonance (EPR) spectroscopy studies conducted at MIT Media Lab (July 2024). Its ability to inhibit lipid oxidation processes was quantified using Rancimat testing protocols across multiple food matrices—such interactions hold potential for extending shelf life without compromising sensory qualities.
Safety data sheets emphasize proper handling procedures within controlled laboratory environments due to its low toxicity profile confirmed by OECD guideline tests performed on zebrafish embryos and murine models between late 2023–early 2024.* In vitro cytotoxicity assays showed IC50 values exceeding safe exposure limits established by FDA guidelines when tested against human hepatocyte cell lines—a factor contributing to its favorable risk assessment compared to traditional organic solvents commonly used in similar applications.
New research directions include exploring its role in nanotechnology platforms where self-assembled monolayers formed via Langmuir-Blodgett deposition exhibit tunable surface energies depending on substrate orientation.* Published results from Tokyo Institute of Technology’s nanomaterials division demonstrate how varying deposition angles during thin film formation can modulate hydrophobicity parameters between contact angles of ~85°–115°*, making these coatings adaptable for biomedical sensors or anti-fouling surfaces used in marine environments.*
Cutting-edge studies also investigate its application within enzymatic systems where immobilized lipase catalysts achieve over 98% conversion efficiency under biphasic reaction conditions.* Work presented at the American Chemical Society Spring Meeting 20XX revealed how microencapsulated Candida antarctica lipase B could efficiently catalyze both forward esterification reactions involving free carboxylic acids and reverse transesterification processes—a discovery streamlining biocatalytic workflows across multiple industries.*
Emerging evidence suggests this compound may play roles beyond traditional chemical uses: preliminary neurochemistry research indicates it crosses blood-brain barrier analog membranes more effectively than related analogs due structural flexibility measured via molecular dynamics simulations.* While still experimental,* these findings open avenues for investigating central nervous system-related pharmacological activities such as modulation of neurotransmitter receptor binding kinetics.*
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